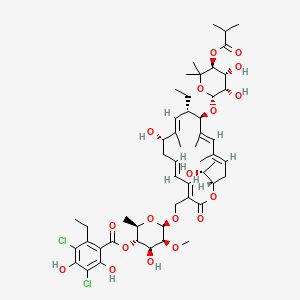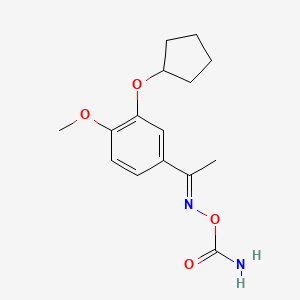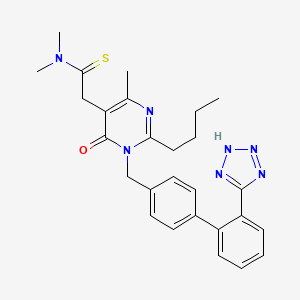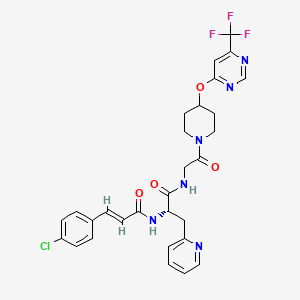
FK-330
Übersicht
Beschreibung
FR-260330 is a selective, orally active inhibitor for inducible nitric oxide synthase. This compound functions by suppressing the dimerization of inducible nitric oxide synthase, thereby inhibiting the accumulation of nitric oxide in cells. It has shown potential in ameliorating inflammatory diseases induced by lipopolysaccharides in rat models .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of FR-260330 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and detailed information is not publicly available.
Industrial Production Methods: Industrial production of FR-260330 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of specialized equipment and adherence to stringent quality control measures.
Analyse Chemischer Reaktionen
Arten von Reaktionen: FR-260330 unterliegt in erster Linie Reaktionen im Zusammenhang mit seiner Funktion als Inhibitor der induzierbaren Stickstoffmonoxid-Synthase. Dazu gehören Interaktionen mit verschiedenen biologischen Molekülen, die zur Unterdrückung der Stickstoffmonoxidproduktion führen.
Häufige Reagenzien und Bedingungen: Die Verbindung wird typischerweise in biologischen Assays mit Reagenzien verwendet, die ihre Wechselwirkung mit der induzierbaren Stickstoffmonoxid-Synthase erleichtern. Bedingungen wie Temperatur, pH-Wert und Lösungsmittelwahl werden optimiert, um die Stabilität und Aktivität von FR-260330 zu erhalten.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen mit FR-260330 gebildet werden, sind typischerweise das Ergebnis seiner inhibitorischen Wirkung auf die induzierbare Stickstoffmonoxid-Synthase, was zu verringerten Spiegeln von Stickstoffmonoxid und verwandten reaktiven Stickstoffspezies in biologischen Systemen führt .
Wissenschaftliche Forschungsanwendungen
FR-260330 hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Als Werkzeug verwendet, um die Hemmung der induzierbaren Stickstoffmonoxid-Synthase und ihre Auswirkungen auf die Stickstoffmonoxidproduktion zu untersuchen.
Biologie: In Experimenten eingesetzt, um die Rolle von Stickstoffmonoxid in verschiedenen biologischen Prozessen und Krankheiten zu verstehen.
Medizin: Untersucht wegen seiner potenziellen therapeutischen Wirkung bei der Behandlung von entzündlichen Erkrankungen und Zuständen, die mit einer übermäßigen Stickstoffmonoxidproduktion einhergehen.
Industrie: Eingesetzt bei der Entwicklung neuer Medikamente, die auf die induzierbare Stickstoffmonoxid-Synthase für verschiedene medizinische Anwendungen abzielen
5. Wirkmechanismus
FR-260330 entfaltet seine Wirkung durch selektive Hemmung der induzierbaren Stickstoffmonoxid-Synthase durch Unterdrückung ihrer Dimerisierung. Diese Hemmung verhindert, dass das Enzym Stickstoffmonoxid produziert, ein Molekül, das an verschiedenen entzündlichen und pathologischen Prozessen beteiligt ist. Durch die Reduzierung der Stickstoffmonoxidspiegel trägt FR-260330 dazu bei, die Auswirkungen von Entzündungen und verwandten Erkrankungen zu mildern .
Ähnliche Verbindungen:
- FK-330 Dihydrat
- Kazinol B
- Tirucallol
- PTIO
- S-Nitroso-N-Acetyl-DL-Penicillamin
- 26-Deoxyactein
- Isoquercetin
Vergleich: FR-260330 ist einzigartig in seiner hohen Selektivität und oralen Aktivität als Inhibitor der induzierbaren Stickstoffmonoxid-Synthase. Im Vergleich zu ähnlichen Verbindungen hat es eine signifikante Wirksamkeit bei der Reduzierung von Stickstoffmonoxidspiegeln und der Linderung entzündlicher Zustände in Tiermodellen gezeigt. Sein spezifischer Wirkmechanismus und das günstige pharmakologische Profil machen es zu einem wertvollen Werkzeug in der Forschung und für potenzielle therapeutische Anwendungen .
Wirkmechanismus
FR-260330 exerts its effects by selectively inhibiting inducible nitric oxide synthase through the suppression of its dimerization. This inhibition prevents the enzyme from producing nitric oxide, a molecule involved in various inflammatory and pathological processes. By reducing nitric oxide levels, FR-260330 helps mitigate the effects of inflammation and related conditions .
Vergleich Mit ähnlichen Verbindungen
- FK-330 dihydrate
- Kazinol B
- Tirucallol
- PTIO
- S-Nitroso-N-acetyl-DL-penicillamine
- 26-Deoxyactein
- Isoquercetin
Comparison: FR-260330 is unique in its high selectivity and oral activity as an inhibitor of inducible nitric oxide synthase. Compared to similar compounds, it has shown significant efficacy in reducing nitric oxide levels and ameliorating inflammatory conditions in animal models. Its specific mechanism of action and favorable pharmacological profile make it a valuable tool in research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
442198-67-6 |
|---|---|
Molekularformel |
C29H28ClF3N6O4 |
Molekulargewicht |
617.0 g/mol |
IUPAC-Name |
(2S)-2-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]-N-[2-oxo-2-[4-[6-(trifluoromethyl)pyrimidin-4-yl]oxypiperidin-1-yl]ethyl]-3-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C29H28ClF3N6O4/c30-20-7-4-19(5-8-20)6-9-25(40)38-23(15-21-3-1-2-12-34-21)28(42)35-17-27(41)39-13-10-22(11-14-39)43-26-16-24(29(31,32)33)36-18-37-26/h1-9,12,16,18,22-23H,10-11,13-15,17H2,(H,35,42)(H,38,40)/b9-6+/t23-/m0/s1 |
InChI-Schlüssel |
MVJHAYBYNRTWJF-CJHOVAGGSA-N |
SMILES |
C1CN(CCC1OC2=NC=NC(=C2)C(F)(F)F)C(=O)CNC(=O)C(CC3=CC=CC=N3)NC(=O)C=CC4=CC=C(C=C4)Cl |
Isomerische SMILES |
C1CN(CCC1OC2=NC=NC(=C2)C(F)(F)F)C(=O)CNC(=O)[C@H](CC3=CC=CC=N3)NC(=O)/C=C/C4=CC=C(C=C4)Cl |
Kanonische SMILES |
C1CN(CCC1OC2=NC=NC(=C2)C(F)(F)F)C(=O)CNC(=O)C(CC3=CC=CC=N3)NC(=O)C=CC4=CC=C(C=C4)Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
FK-330; FK 330; FK330; FR-260330; FK-330; LS-192510. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



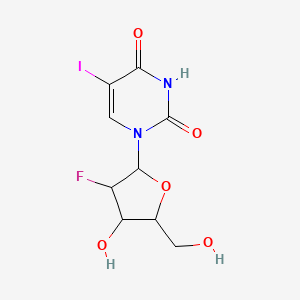
![Indolo[3,2-b]carbazole-6-carbaldehyde](/img/structure/B1672663.png)
